molecular formula C13H13N B188801 4-Methyldiphenylamine CAS No. 620-84-8

4-Methyldiphenylamine

Cat. No.: B188801
CAS No.: 620-84-8
M. Wt: 183.25 g/mol
InChI Key: AGHYMXKKEXDUTA-UHFFFAOYSA-N
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Description

4-Methyldiphenylamine, also known as N-phenyl-p-toluidine, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the amino group is substituted with a phenyl group and a methyl group at the para position. This compound is commonly used in various industrial applications due to its unique chemical properties .

Scientific Research Applications

4-Methyldiphenylamine has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Benzenamine, 4-methyl-N-phenyl-, should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

As for the future directions, the potential applications and developments of Benzenamine, 4-methyl-N-phenyl-, are subject to ongoing research and development in the field of chemistry .

Biochemical Analysis

Biochemical Properties

It is known that it is used as a syntheses material intermediate This suggests that it may interact with various enzymes and proteins during the synthesis process

Cellular Effects

Safety data sheets indicate that it can cause skin and eye irritation This suggests that it may have some impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be used in the synthesis of other compounds , suggesting that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be a stable compound under normal conditions

Metabolic Pathways

It is known to be used in the synthesis of other compounds , suggesting that it may interact with various enzymes and cofactors

Transport and Distribution

It is insoluble in water , suggesting that it may interact with specific transporters or binding proteins

Subcellular Localization

It is known to be used in the synthesis of other compounds , suggesting that it may be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyldiphenylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with bromobenzene in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of nitro compounds. For instance, p-nitrotoluene can be reduced to p-toluidine, which is then reacted with aniline in the presence of a suitable catalyst to produce the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

4-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYMXKKEXDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060724
Record name Benzenamine, 4-methyl-N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-84-8
Record name 4-Methyldiphenylamine
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Record name N-Phenyl-p-toluidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methyl-N-phenyl-
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Record name Benzenamine, 4-methyl-N-phenyl-
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Record name N-phenyl-p-toluidine
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Record name N-PHENYL-P-TOLUIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrotoluene (II: R′=4-Me, halogen=Cl) (1.00 mL, 7.56 mmol), aniline (III: R1′=H) (6.89 mL, 0.075 mmol) and sodium acetate (1.24 g, 0.015 mol) was refluxed under nitrogen for 18 hours. The cooled product was partitioned between EtOAc and water, and the organic portion was washed with 2N HCl, then brine, and worked up to give an oil which was chromatographed on silica gel. Elution with petroleum ether gave the 4-methyldiphenylamine (VI:R′=4-Me, R1′=H) as an orange oil (1.01 g, 58%) which was used directly. A solution of this (1.01 g, 4.42 mmol) in 1:1 MeOH/EtOAc (60 mL) was hydrogenated over 5% Pd-C for 3 hours. After removal of the catalyst and concentration to dryness under reduced pressure, the residue was dissolved in 2-methoxyethanol (100 mL) containing formamidine acetate (0.92 g, 8.84 mmol) and the solution refluxed for 3 hours. After removal of the solvent under reduced pressure, the residue was partitioned between EtOAc and water. The organic portion was worked up to give an oil which was chromatographed on silica gel. Elution with EtOAc/petroleum ether (1:5) gave foreruns, while EtOAc/petroleum ether (1:1) gave Example 12 (0.91 g, 98%). HCl salt: mp (MeOH/Et2O) 196-200° C.
Quantity
0 (± 1) mol
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II
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0 (± 1) mol
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halogen
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III
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0 (± 1) mol
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1.24 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure from Example 1 was followed using PhCl (122 μl, 1.2 mmol) and p-toluidine (108 mg, 1.0 mmol) with Pd2(dba)3 (20 mg, 0.0218 mmol) and (Me3C)2PH(O) (14.5 mg, 0.0878 mmol) and NaOtBu (144 mg, 1.5 mmol) in 3.0 mL of toluene. After 12 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 80 mg (44% yield) of N-phenyl-p-toluidine. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.13 (t, J=7.91 Hz, 2H), 6.98 (m, 2H), 6.89 (m, 4H), 6.78 (t, J=7.32 Hz, 1H), 5.46 (s, br. 1H), 2.20 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): d 143.9, 140.3, 130.8, 129.8, 129.2, 120.2, 118.9, 116.8, 20.6 ppm. MS: Calculated for C13H13N(M+): 183.3. Found: 184.1 (M++H).
Name
Quantity
122 μL
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Reaction Step One
Quantity
108 mg
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reactant
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Name
(Me3C)2PH(O)
Quantity
14.5 mg
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144 mg
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3 mL
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20 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions 4-Methyldiphenylamine undergoes in the presence of strong Lewis acids?

A1: this compound, when reacted with an excess of aluminium chloride at high temperatures (140-180°C), undergoes interesting rearrangements. Primarily, it converts to this compound and potentially forms complex mixtures depending on the starting acyl derivative. [, ]. For example, N-benzoyl-4-methyldiphenylamine, when subjected to these conditions, yields only this compound. []. This suggests a deacylation reaction is favored under these conditions.

Q2: Can this compound be a product of reactions involving nitroso compounds?

A2: Yes, this compound is one of the products formed in the reaction between p-nitrosotoluene and phenylhydrazine. This reaction also yields 4,4′-azoxytoluene, benzene, and nitrogen gas. []. The mechanism likely involves complex redox processes and the formation of intermediate species.

Q3: Are there any known synthetic applications of this compound?

A3: Yes, this compound serves as a key starting material in the synthesis of phentolamine mesylate, a compound with pharmaceutical applications. []. The synthesis involves a condensation reaction with chloromethylimidazoline hydrochloride, followed by several steps to yield the final product.

Q4: How is this compound used in the context of analytical chemistry?

A4: this compound plays a crucial role in quantitative online NMR spectroscopy. It is used as a model compound for developing artificial neural network training data to predict reactant concentrations during chemical synthesis. Researchers utilize low-field NMR spectra (43 MHz) obtained from the continuous synthesis of Nitro-4’-methyldiphenylamine (MNDPA), a derivative of this compound. []. This data helps in understanding reaction kinetics and optimizing reaction conditions.

Q5: What is the role of 4-Nitro-4’-methyldiphenylamine-2-sulfonic acid in amino acid analysis?

A5: This sulfonic acid derivative of this compound is particularly noteworthy for its ability to form a sparingly soluble salt with I-isoleucine. This property distinguishes it from other amino acids like I-leucine and I-phenylalanine. []. Therefore, it holds potential as a reagent for the isolation and determination of isoleucine.

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